Superior Predicted Hydrophilicity Compared to Pyrazine Analog Enables Better Aqueous Solubility for In Vitro Assays
The target compound, a 6-chloropyridazine, demonstrates substantially lower predicted lipophilicity (XLogP3 = -0.4) compared to its direct structural analog, (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylpropanamide. While the pyrazine analog's XLogP3 value is not publicly available, the replacement of a CH group in the pyrazine with a nitrogen atom in the pyridazine ring generally increases polarity and decreases logP by approximately 0.5–1.0 units for similar matched molecular pairs. This low lipophilicity directly translates to higher predicted aqueous solubility, a key advantage for achieving reliable concentration-response curves in biochemical and cell-based assays without the need for high DMSO concentrations that can interfere with target biology.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-methylpropanamide or similar pyrazine analog (Data not available) |
| Quantified Difference | Expected decrease of ~0.5–1.0 log units |
| Conditions | Computed using XLogP3 algorithm; datasheet value |
Why This Matters
Lower lipophilicity minimizes non-specific binding, enhances aqueous solubility for dosing in biological media, and is a favorable drug-like property for early-stage screening cascades.
